Lipophilicity and Blood-Brain Barrier Penetration Potential: Benzyloxy vs. Hydroxy Analog
The benzyloxy group in 2-(Benzyloxy)-4,5-difluorobenzaldehyde significantly increases lipophilicity compared to the corresponding 2-hydroxy analog (4,5-difluoro-2-hydroxybenzaldehyde, CAS 199287-52-0). This modification is critical for applications requiring enhanced membrane permeability [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated logP = 2.88 |
| Comparator Or Baseline | 4,5-Difluoro-2-hydroxybenzaldehyde (CAS 199287-52-0): Experimental logP = 1.48 |
| Quantified Difference | ΔlogP ≈ 1.4 (approx. 25-fold increase in lipophilicity) |
| Conditions | Predicted using XLogP3 algorithm; ZINC15 database entry for target compound; experimental data for comparator from ChemBK. |
Why This Matters
This ~25-fold increase in lipophilicity translates to improved passive diffusion across biological membranes, including the blood-brain barrier, which is essential for CNS-targeted drug discovery programs.
- [1] ZINC15 Database. ZINC28713858 (2-(Benzyloxy)-4,5-difluorobenzaldehyde). Accessed 2025. View Source
